molecular formula C45H73NO12 B217660 N-[(E,3R,4R,5R,9R,10S,11S)-10-Hydroxy-11-[(1S,3S,5S,7R,8S,12Z,14Z,17S,19R)-17-hydroxy-3,5,7-trimethoxy-8,14-dimethyl-11-oxospiro[10,23-dioxabicyclo[17.3.1]tricosa-12,14,20-triene-4,2'-oxirane]-9-yl]-4-methoxy-3,5,9-trimethyl-6-oxododec-1-enyl]-N-methylformamide CAS No. 104653-86-3

N-[(E,3R,4R,5R,9R,10S,11S)-10-Hydroxy-11-[(1S,3S,5S,7R,8S,12Z,14Z,17S,19R)-17-hydroxy-3,5,7-trimethoxy-8,14-dimethyl-11-oxospiro[10,23-dioxabicyclo[17.3.1]tricosa-12,14,20-triene-4,2'-oxirane]-9-yl]-4-methoxy-3,5,9-trimethyl-6-oxododec-1-enyl]-N-methylformamide

Cat. No.: B217660
CAS No.: 104653-86-3
M. Wt: 820.1 g/mol
InChI Key: LGYQYCWMQRMLJJ-QFVJJEIFSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

CID 6440808 is a natural product found in Cylindrospermum muscicola with data available.

Scientific Research Applications

Synthesis and Structural Analysis

  • Synthesis Techniques : Advanced synthesis techniques are utilized to create complex organic compounds, including derivatives of this compound. These methods often involve multi-step processes and are key in developing pharmaceuticals and other functional materials (Owton, Brunavs, Miles, Dobson, & Steggles, 1995).

  • Structural Derivation and Modification : The compound's structure allows for modifications leading to new derivatives with potential pharmacological applications. Researchers focus on altering specific parts of the molecule to achieve desired properties or activities (Fleming & Lawrence, 1998).

Pharmacological Applications

  • Potential Drug Development : The compound's structure is complex and offers potential as a starting point for the development of new drugs. This involves exploring its interactions with biological systems and identifying potential therapeutic uses (Meilert, Pettit, & Vogel, 2004).

  • Bioactive Compounds Exploration : Researchers investigate the bioactivity of such compounds, particularly in the context of cancer research, where unique molecular structures offer new avenues for treatment strategies (Matsumoto, Takeda, Usui, & Imai, 1996).

Chemical Properties and Reactivity

  • Reactivity Analysis : Understanding the chemical reactivity of such a compound is crucial for its application in synthesis. Researchers analyze how it reacts under different conditions, which is vital for its use in complex chemical syntheses (Jendralla, 1982).

  • Structural Optimization for Specific Functions : The compound's structure is optimized for specific functions, like binding to particular biological targets or enhancing stability and solubility for drug development (Watson, Jenkinson, Kazmierski, & Kenakin, 2005).

Properties

CAS No.

104653-86-3

Molecular Formula

C45H73NO12

Molecular Weight

820.1 g/mol

IUPAC Name

N-[(E,3R,4R,5R,9R,10S,11S)-10-hydroxy-11-[(1S,3S,5S,7R,8S,12Z,14Z,17S,19R)-17-hydroxy-3,5,7-trimethoxy-8,14-dimethyl-11-oxospiro[10,23-dioxabicyclo[17.3.1]tricosa-12,14,20-triene-4,2'-oxirane]-9-yl]-4-methoxy-3,5,9-trimethyl-6-oxododec-1-enyl]-N-methylformamide

InChI

InChI=1S/C45H73NO12/c1-28-15-18-34(48)23-35-13-12-14-36(57-35)24-39(53-9)45(26-56-45)40(54-10)25-38(52-8)32(5)44(58-41(50)20-16-28)33(6)42(51)29(2)17-19-37(49)31(4)43(55-11)30(3)21-22-46(7)27-47/h12-13,15-16,20-22,27,29-36,38-40,42-44,48,51H,14,17-19,23-26H2,1-11H3/b20-16-,22-21+,28-15-/t29-,30-,31+,32+,33+,34+,35+,36+,38-,39+,40+,42+,43-,44?,45?/m1/s1

InChI Key

LGYQYCWMQRMLJJ-QFVJJEIFSA-N

Isomeric SMILES

C[C@H]1[C@@H](C[C@@H](C2(CO2)[C@H](C[C@@H]3CC=C[C@H](O3)C[C@H](C/C=C(\C=C/C(=O)OC1[C@@H](C)[C@H]([C@H](C)CCC(=O)[C@H](C)[C@@H]([C@H](C)/C=C/N(C)C=O)OC)O)/C)O)OC)OC)OC

SMILES

CC1C(CC(C2(CO2)C(CC3CC=CC(O3)CC(CC=C(C=CC(=O)OC1C(C)C(C(C)CCC(=O)C(C)C(C(C)C=CN(C)C=O)OC)O)C)O)OC)OC)OC

Canonical SMILES

CC1C(CC(C2(CO2)C(CC3CC=CC(O3)CC(CC=C(C=CC(=O)OC1C(C)C(C(C)CCC(=O)C(C)C(C(C)C=CN(C)C=O)OC)O)C)O)OC)OC)OC

Synonyms

scytophycin B

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
N-[(E,3R,4R,5R,9R,10S,11S)-10-Hydroxy-11-[(1S,3S,5S,7R,8S,12Z,14Z,17S,19R)-17-hydroxy-3,5,7-trimethoxy-8,14-dimethyl-11-oxospiro[10,23-dioxabicyclo[17.3.1]tricosa-12,14,20-triene-4,2'-oxirane]-9-yl]-4-methoxy-3,5,9-trimethyl-6-oxododec-1-enyl]-N-methylformamide
Reactant of Route 2
Reactant of Route 2
N-[(E,3R,4R,5R,9R,10S,11S)-10-Hydroxy-11-[(1S,3S,5S,7R,8S,12Z,14Z,17S,19R)-17-hydroxy-3,5,7-trimethoxy-8,14-dimethyl-11-oxospiro[10,23-dioxabicyclo[17.3.1]tricosa-12,14,20-triene-4,2'-oxirane]-9-yl]-4-methoxy-3,5,9-trimethyl-6-oxododec-1-enyl]-N-methylformamide
Reactant of Route 3
N-[(E,3R,4R,5R,9R,10S,11S)-10-Hydroxy-11-[(1S,3S,5S,7R,8S,12Z,14Z,17S,19R)-17-hydroxy-3,5,7-trimethoxy-8,14-dimethyl-11-oxospiro[10,23-dioxabicyclo[17.3.1]tricosa-12,14,20-triene-4,2'-oxirane]-9-yl]-4-methoxy-3,5,9-trimethyl-6-oxododec-1-enyl]-N-methylformamide
Reactant of Route 4
N-[(E,3R,4R,5R,9R,10S,11S)-10-Hydroxy-11-[(1S,3S,5S,7R,8S,12Z,14Z,17S,19R)-17-hydroxy-3,5,7-trimethoxy-8,14-dimethyl-11-oxospiro[10,23-dioxabicyclo[17.3.1]tricosa-12,14,20-triene-4,2'-oxirane]-9-yl]-4-methoxy-3,5,9-trimethyl-6-oxododec-1-enyl]-N-methylformamide
Reactant of Route 5
N-[(E,3R,4R,5R,9R,10S,11S)-10-Hydroxy-11-[(1S,3S,5S,7R,8S,12Z,14Z,17S,19R)-17-hydroxy-3,5,7-trimethoxy-8,14-dimethyl-11-oxospiro[10,23-dioxabicyclo[17.3.1]tricosa-12,14,20-triene-4,2'-oxirane]-9-yl]-4-methoxy-3,5,9-trimethyl-6-oxododec-1-enyl]-N-methylformamide
Reactant of Route 6
N-[(E,3R,4R,5R,9R,10S,11S)-10-Hydroxy-11-[(1S,3S,5S,7R,8S,12Z,14Z,17S,19R)-17-hydroxy-3,5,7-trimethoxy-8,14-dimethyl-11-oxospiro[10,23-dioxabicyclo[17.3.1]tricosa-12,14,20-triene-4,2'-oxirane]-9-yl]-4-methoxy-3,5,9-trimethyl-6-oxododec-1-enyl]-N-methylformamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.